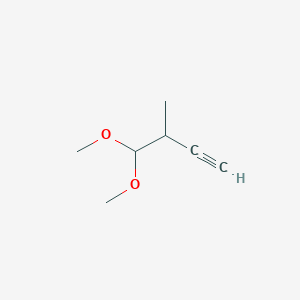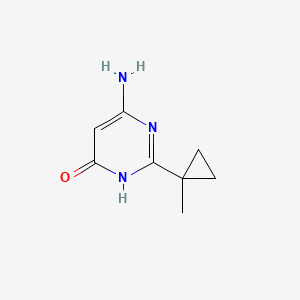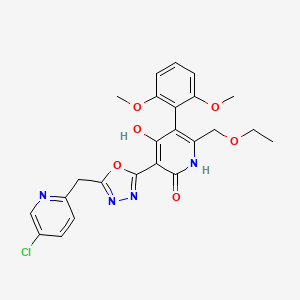![molecular formula C8H6BrN3O B6602767 6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1361459-59-7](/img/structure/B6602767.png)
6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one, commonly referred to as 6-Bromo-2-methyl-pyrimidine, is a heterocyclic aromatic compound that is used in various scientific research applications. It is a derivative of pyrimidine, a six-membered aromatic ring with two nitrogen atoms. 6-Bromo-2-methyl-pyrimidine is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. It is a versatile compound that can be used as a synthetic intermediate in the production of various types of drugs, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
6-Bromo-2-methyl-pyrimidine has a variety of scientific research applications. It is commonly used as a synthetic intermediate in the production of various types of drugs, as well as in the synthesis of other compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. In addition, 6-Bromo-2-methyl-pyrimidine has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methyl-pyrimidine is not fully understood. However, it is known that the compound can act as an inhibitor of enzymes in the body. In particular, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 6-Bromo-2-methyl-pyrimidine has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-methyl-pyrimidine are not fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties. In addition, it has been found to inhibit the growth of certain types of cancer cells in vitro. It has also been found to reduce the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2-methyl-pyrimidine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable, making it ideal for use in a variety of laboratory experiments. In addition, it is relatively non-toxic and has a low risk of producing side effects. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 6-Bromo-2-methyl-pyrimidine in scientific research. One potential direction is to explore its potential use in the development of new drugs and therapies. In addition, further research could be conducted to determine the mechanism of action of the compound and its potential effects on other enzymes and proteins in the body. Finally, further research could be conducted to explore the potential use of 6-Bromo-2-methyl-pyrimidine as a reagent in the synthesis of heterocyclic compounds.
Méthodes De Synthèse
6-Bromo-2-methyl-pyrimidine can be synthesized through a number of different methods. One of the most common methods is the synthesis of the compound from the reaction of bromine and 2-methyl-4-nitropyridine in the presence of sodium hydroxide. This reaction produces 6-bromo-2-methyl-pyrimidine and 4-nitro-2-methyl-pyrimidine. Another method involves the reaction of 2-methyl-4-nitropyridine and bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 6-bromo-2-methyl-pyrimidine and 4-nitro-2-methyl-pyrimidine.
Propriétés
IUPAC Name |
6-bromo-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4-11-7-6(8(13)12-4)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFFYNXLJKFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=N2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)



![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)